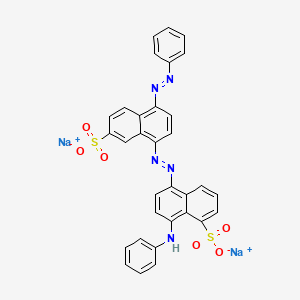![molecular formula C19H11N3Na2O7S2 B1594617 Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate CAS No. 53611-17-9](/img/structure/B1594617.png)
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Übersicht
Beschreibung
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate, also known by its chemical formula C19H11N3Na2O7S2 , is a complex organic compound. Let’s break down its key features:
- Molecular Formula : C19H11N3Na2O7S2
- Average Mass : 503.416 Da
- Monoisotopic Mass : 502.983368 Da
- ChemSpider ID : 20155938
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. While I don’t have specific synthetic pathways at hand, it’s essential to explore relevant literature for detailed procedures.
Molecular Structure Analysis
The molecular structure of Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate comprises a quinoline core with attached functional groups. The azo group (–N=N–) contributes to its color and reactivity. The presence of sulfonate groups enhances water solubility.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Acid-Base Reactions : Interaction with acids or bases leading to protonation or deprotonation.
- Redox Reactions : Involvement in electron transfer processes.
- Complexation Reactions : Formation of coordination complexes with metal ions.
Physical And Chemical Properties Analysis
- Solubility : Water-soluble due to sulfonate groups.
- Color : Likely exhibits a distinct color (dependent on pH).
- Stability : Stable under certain conditions (avoid extreme pH or temperature).
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Characterization
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has been utilized in the synthesis and characterization of various compounds, showcasing its importance in structural and spectroscopic studies. For instance, the synthesis of diethyl-8-quinolinyloxymethylphosphonate and its phosphonic acid forms demonstrates the compound's role in developing coordination complexes with metal ions, such as zinc, leading to investigations into their fluorescence and spectrophotometric properties. This research highlights the compound's utility in understanding metal cation interactions and fluorescence mechanisms, providing insights into the synthesis of phosphonate compounds with potential applications in materials science (Siud Pui Man et al., 2006).
Electrochemical Studies
The compound has been the subject of electrochemical studies, particularly in investigating its behavior in various electrode reactions. Through techniques like Square Wave Voltammetry and Cyclic Voltammetry, the reduction processes of the azo group within the compound have been explored, elucidating the electrochemical mechanisms and potential applications in electrochemical sensors and devices (Necati Menek & Yeliz Karaman, 2005).
Environmental Applications
Research into the environmental applications of disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has shown its potential in pollution treatment processes. Studies on the removal of hazardous azo dyes from aqueous solutions using waste materials as adsorbents have incorporated the compound to assess adsorption efficiencies and kinetics, contributing valuable information towards developing sustainable waste treatment technologies (A. Mittal et al., 2005).
Photophysical Properties
The influence of UV irradiation on the linear and nonlinear optical properties of azo dyes based on disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has been investigated, revealing changes in material properties under UV exposure. These findings are significant for applications in photonic devices and materials science, where the optical properties of materials under different conditions are critical (Eman A. Gaml, 2018).
Synthesis and Biological Activity
The compound's derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This research paves the way for the development of new compounds with potential therapeutic applications, showcasing the versatility of disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate in medicinal chemistry (A. U. Patel, 2009).
Safety And Hazards
- Toxicity : Assess toxicity based on exposure levels.
- Handling Precautions : Use appropriate protective gear.
- Environmental Impact : Consider its impact on aquatic ecosystems.
Zukünftige Richtungen
Research avenues include:
- Applications : Explore novel uses (e.g., sensors, imaging agents).
- Structural Modifications : Design derivatives with enhanced properties.
- Biological Studies : Investigate interactions with biological systems.
Remember that this analysis is based on available information, and further research is crucial for a comprehensive understanding. For detailed citations and references, consult relevant scientific literature1.
Feel free to ask if you need further clarification or additional details!
Eigenschaften
IUPAC Name |
disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2.2Na/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHOVMZMGPIER-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889762 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate | |
CAS RN |
53611-17-9 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(4-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053611179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















